Product packaging for 2-Amino-2-(3,4-difluorophenyl)ethanol(Cat. No.:CAS No. 218449-32-2)

2-Amino-2-(3,4-difluorophenyl)ethanol

Cat. No.: B3034751
CAS No.: 218449-32-2
M. Wt: 173.16 g/mol
InChI Key: ONJNHFPGJRBNQM-UHFFFAOYSA-N
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Description

Significance of 2-Amino-2-(3,4-difluorophenyl)ethanol in Contemporary Chemical and Biological Research

The importance of this compound in the scientific landscape is primarily attributed to its structural features. As a chiral amino alcohol, it is a valuable building block in asymmetric synthesis. Chiral 1,2-amino alcohols are recognized as privileged structures in organic chemistry due to their wide application in the synthesis of natural products, pharmaceuticals, and as chiral ligands in metal-catalyzed reactions. acs.orgwestlake.edu.cnpolyu.edu.hk The presence of a difluorophenyl group further enhances its potential utility.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties of a molecule. mdpi.comnih.govnbinno.comresearchgate.net Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which in turn can affect a molecule's bioavailability. researchgate.net Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. mdpi.comnbinno.com The difluorophenyl moiety in this compound can, therefore, be a key determinant in the pharmacokinetic profile of larger molecules synthesized from it.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural analogs, the 2-amino-2-phenylethanol (B122105) derivatives, have been investigated as potential β2-adrenoceptor agonists for the treatment of asthma and COPD. nih.gov This suggests that this compound could serve as a scaffold for the development of new therapeutic agents. Moreover, it is a known intermediate in the synthesis of various pharmaceuticals, including the antiplatelet agent Ticagrelor. google.comchemicalbook.com

Chemical Structure and Stereoisomeric Forms of this compound

The chemical structure of this compound consists of an ethanol (B145695) backbone with an amino group and a 3,4-difluorophenyl group attached to the same carbon atom (C2). The presence of a chiral center at the C2 position means that the compound can exist as a pair of enantiomers, designated as (R)- and (S)-stereoisomers. These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.

The general properties of the racemic mixture and the (S)-enantiomer are summarized in the table below.

PropertyValue
Chemical Formula C₈H₉F₂NO
Molecular Weight 173.16 g/mol
CAS Number (Racemate) 218449-32-2
CAS Number ((S)-enantiomer) 1269935-50-3

Rationale and Scope of the Comprehensive Research Outline

The rationale for a detailed examination of this compound stems from its potential as a key building block in the synthesis of complex and biologically active molecules. Understanding its fundamental chemical properties, stereochemistry, and its role in synthetic pathways is crucial for its effective utilization in drug discovery and development.

This article provides a foundational understanding of this compound, strictly adhering to its established chemical identity and significance as a synthetic intermediate. The scope is intentionally focused on the academic and research-oriented aspects of the compound, providing a clear and concise overview for chemists and pharmacologists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2NO B3034751 2-Amino-2-(3,4-difluorophenyl)ethanol CAS No. 218449-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJNHFPGJRBNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296246
Record name β-Amino-3,4-difluorobenzeneethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218449-32-2
Record name β-Amino-3,4-difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218449-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-3,4-difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 2 3,4 Difluorophenyl Ethanol and Its Enantiomers

Strategic Approaches to the Chemical Synthesis of 2-Amino-2-(3,4-difluorophenyl)ethanol

The chemical synthesis of this compound is predicated on the assembly of its core structure from basic chemical feedstocks. This typically involves the formation of the carbon skeleton followed by the introduction and manipulation of the key functional groups—the amine and the alcohol.

Multi-step Reaction Sequences from Readily Available Precursors

A common and economically viable strategy for the synthesis of this compound begins with readily available precursors such as 1,2-difluorobenzene (B135520). A plausible and efficient multi-step sequence is outlined below:

Friedel-Crafts Acylation: The synthesis typically commences with the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms the key intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). chemicalbook.comnih.gov

Formation of the α-Amino Ketone: The chloro group in 2-chloro-1-(3,4-difluorophenyl)ethanone is a versatile handle for introducing the amino functionality. A standard method involves nucleophilic substitution with an azide (B81097) source, such as sodium azide, to form an α-azido ketone intermediate. This is followed by reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction), to yield 2-amino-1-(3,4-difluorophenyl)ethanone. Alternative amination strategies might involve direct substitution with ammonia (B1221849) or a protected amine equivalent, though this can be complicated by side reactions.

Reduction of the Carbonyl Group: The final step is the reduction of the ketone in 2-amino-1-(3,4-difluorophenyl)ethanone to the corresponding alcohol. This is typically accomplished using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) is often preferred for its operational simplicity and selectivity, affording the target compound, this compound. This final reduction step creates a chiral center, resulting in a racemic mixture of the (R)- and (S)-enantiomers.

Optimization of Reaction Conditions for Yield and Purity

For instance, in the initial Friedel-Crafts acylation, the choice of solvent and the precise molar ratio of the substrate, acylating agent, and catalyst are critical to minimize the formation of isomeric byproducts. In the amination step, reaction conditions must be controlled to prevent over-alkylation or other side reactions. The final ketone reduction is generally high-yielding, but the choice of reducing agent and solvent can impact the ease of workup and purification. researchgate.net

Optimization often involves a systematic study where variables are adjusted to find the conditions that provide the highest conversion of starting material and the cleanest formation of the desired product, thereby simplifying purification procedures, which may include crystallization or column chromatography. mdpi.com

Enantioselective Synthesis of this compound

The production of single-enantiomer pharmaceuticals is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, have emerged as powerful tools for accessing enantiomerically pure chiral molecules like the individual enantiomers of this compound. nih.govresearchgate.net

Chemoenzymatic Routes Utilizing Ketoreductases (KREDs) and Alcohol Dehydrogenases

A highly effective chemoenzymatic strategy for producing enantiopure this compound involves the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs). nih.gov This approach leverages the exquisite stereoselectivity of enzymes to set the chiral center.

The key precursor for this route is 2-chloro-1-(3,4-difluorophenyl)ethanone. The biocatalytic reduction of this ketone yields enantiomerically enriched (S)- or (R)-2-chloro-1-(3,4-difluorophenyl)ethanol. The resulting chiral chloro-alcohol can then be converted to the target chiral amino-alcohol in subsequent chemical steps, preserving the stereochemistry established by the enzyme. This conversion typically involves nucleophilic substitution of the chloride with an azide, followed by reduction.

The biocatalytic reduction itself is highly efficient, with numerous studies demonstrating the utility of KREDs for producing chiral haloalcohols. rsc.orgmdpi.com These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of hydride for the reduction. To make the process economically feasible, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system. rsc.org

Enzyme Engineering and Mutant Screening for Enhanced Stereoselectivity

The success of a biocatalytic process often hinges on the performance of the enzyme. While nature provides a vast diversity of KREDs, they may not possess the ideal activity, stability, or selectivity for a non-natural substrate like 2-chloro-1-(3,4-difluorophenyl)ethanone. Therefore, enzyme engineering and screening are crucial for developing industrial-grade biocatalysts. acs.org

The process begins with screening a library of wild-type KREDs to identify enzymes that exhibit the desired stereoselectivity (i.e., producing either the R- or S-alcohol) with at least some activity. Once a promising candidate is identified, its properties can be enhanced through protein engineering techniques such as directed evolution. This involves creating mutant libraries of the enzyme (e.g., via error-prone PCR or saturation mutagenesis) and screening them for improved performance. Structure-guided rational design, where knowledge of the enzyme's three-dimensional structure is used to predict beneficial mutations in the active site, is also a powerful tool for improving catalytic efficiency and stereoselectivity. rsc.org

For the synthesis of the related (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a KRED from Chryseobacterium sp. (ChKRED20) was identified and subsequently improved through screening of an error-prone PCR library, leading to variants with significantly increased activity. rsc.org

Enzyme VariantSubstrateProduct Enantiomeric Excess (ee)ConversionReference
Wild-Type ChKRED202-chloro-1-(3,4-difluorophenyl)ethanone99% (S)- rsc.org
Engineered LbCRBulky Atorvastatin Precursor>99.5% (de)- acs.org
KRED-02α-amido-β-keto ester>99% (ee)- nih.gov
KRED-10α-amido-β-keto ester>99% (ee)- nih.gov
Process Development for Industrial Scale Chiral Production

Transitioning a chemoenzymatic route from the laboratory to an industrial scale requires robust process development. A key objective is to maximize the space-time yield (STY), which is the amount of product produced per unit volume per unit time. This is achieved by optimizing various reaction parameters.

For the production of chiral haloalcohols using KREDs, high substrate concentrations are desirable to increase throughput. Processes have been developed where substrate loadings of up to 500 g/L of 2-chloro-1-(3,4-difluorophenyl)ethanone have been successfully converted, achieving near-complete conversion (>99%) and exceptional enantiomeric excess (>99.9% ee).

ParameterOptimized ConditionOutcome
Substrate LoadingUp to 500 g/LHigh Space-Time Yield
BiocatalystWhole cells or isolated enzymeHigh conversion and ee
Cofactor RegenerationIsopropanol/ADH or Glucose/GDHEconomically viable process
pH and TemperatureOptimized for enzyme stability/activityEnhanced catalyst lifetime

The development of whole-cell biocatalysts, where the KRED and the cofactor regeneration system are co-expressed within a host organism like E. coli, simplifies the process by eliminating the need for enzyme purification. rsc.org These green and environmentally sound processes are highly advantageous for industrial applications, offering a sustainable route to valuable enantiopure pharmaceutical intermediates.

Asymmetric Organocatalysis and Metal-Catalyzed Methods

The direct synthesis of a specific enantiomer of this compound can be achieved through asymmetric synthesis, a strategy that employs chiral catalysts to control the stereochemical outcome of a reaction. Both organocatalysis and metal-based catalysis have emerged as powerful tools for this purpose, offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Organocatalysis , which utilizes small organic molecules as catalysts, has gained prominence for its operational simplicity and environmentally benign nature. nih.gov For the synthesis of chiral β-amino alcohols, organocatalysts can facilitate reactions such as asymmetric aminohydroxylation of styrenes or the asymmetric reduction of α-amino ketones. While specific examples for the direct synthesis of this compound using organocatalysis are not extensively documented in publicly available literature, the general principles can be applied. For instance, a chiral phosphoric acid or a cinchona alkaloid-derived catalyst could potentially be used to control the stereoselective addition of an amine and a hydroxyl group to a 3,4-difluorostyrene (B50085) precursor.

Metal-catalyzed methods offer a complementary and often highly efficient approach. Transition metals like rhodium, ruthenium, and copper, when complexed with chiral ligands, can catalyze a variety of asymmetric transformations. scispace.com A common strategy for synthesizing chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(3,4-difluorophenyl)ethanone. Chiral catalysts, such as those based on Noyori's ruthenium-diamine complexes or CBS (Corey-Bakshi-Shibata) catalysts, are known to effect such reductions with high enantioselectivity.

Another powerful metal-catalyzed approach is the asymmetric transfer hydrogenation of α-amino ketones, which uses a readily available hydrogen source and a chiral catalyst to achieve high enantiomeric excess. While detailed studies on this compound are limited, research on analogous fluorinated aromatic ketones provides a strong basis for the feasibility of these methods.

The following table illustrates representative results for the asymmetric synthesis of structurally related chiral fluorinated amino acids and amino alcohols, highlighting the potential of these methods for the target compound.

Catalyst/MethodSubstrateProductEnantiomeric Excess (ee)Reference
Cinchona Alkaloid Derivative (Organocatalyst)N-benzyl-2-((2-chlorobenzyl)imino)-3,3-difluoro-5-phenylpentanamideChiral β,β-difluoro-α-amino acid derivative95% nih.gov
Ni(II) Complex with Chiral AuxiliaryGlycine Schiff base(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid>99% mdpi.com
Ammonium (B1175870) Salt OrganocatalystIsoxazolidin-5-oneα-Halogenated α-aryl-β²,²-amino acid derivativeHigh nih.gov

Chiral Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is produced, chiral resolution techniques are employed to separate the two enantiomers. These methods are based on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase.

Enzymatic Resolution: One of the most elegant and selective methods for chiral resolution is the use of enzymes, particularly lipases. semanticscholar.org These biocatalysts can selectively acylate or hydrolyze one enantiomer of an amino alcohol, leaving the other enantiomer unreacted. For example, a racemic mixture of this compound could be subjected to acylation in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding N-acetyl derivative. The unreacted (S)-enantiomer can then be easily separated from the acylated product. This method is highly valued for its mild reaction conditions and often excellent enantioselectivity. Research on the lipase-catalyzed resolution of fluorinated β-amino acid esters has demonstrated the high efficiency of this approach, achieving excellent enantiomeric excess (≥99%) for both the unreacted ester and the hydrolyzed acid. semanticscholar.org

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. chromatographyonline.com CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For the separation of amino alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to polar organic or reversed-phase conditions, is crucial for achieving optimal separation. chromatographyonline.com SFC, which uses supercritical carbon dioxide as the main mobile phase component, often provides faster and more efficient separations compared to HPLC. chromatographyonline.com

Diastereomeric Salt Formation: A classical and industrially viable method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino alcohol can be recovered by treating the salt with a base.

The table below summarizes common chiral resolution techniques and their applicability to compounds structurally similar to this compound.

TechniqueChiral Selector/AgentPrinciple of SeparationTypical Outcome
Enzymatic Resolution Lipases (e.g., Candida antarctica lipase B)Enantioselective acylation or hydrolysisHigh enantiomeric excess (>99%)
Chiral HPLC/SFC Polysaccharide-based Chiral Stationary PhasesDifferential interaction with the chiral stationary phaseBaseline separation of enantiomers
Diastereomeric Salt Formation Chiral acids (e.g., tartaric acid, mandelic acid)Differential solubility of diastereomeric saltsIsolation of one enantiomer through crystallization

Chemical Reactivity and Derivatization Chemistry of 2 Amino 2 3,4 Difluorophenyl Ethanol

Functional Group Transformations of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups are amenable to a wide range of chemical transformations, allowing for extensive structural modification. These reactions are fundamental to synthesizing analogs or preparing the molecule for further applications.

Nucleophilic and Electrophilic Reactions at the Amino Group

The primary amino group in 2-Amino-2-(3,4-difluorophenyl)ethanol contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. noaa.govlibretexts.org This characteristic allows it to react with a variety of electrophilic reagents. Common reactions include acylation, alkylation, and sulfonylation.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: As a nucleophile, the amino group can undergo substitution reactions with alkyl halides. libretexts.orgsavemyexams.com However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are typically stable and crystalline derivatives.

Conversely, the amino group itself is a poor leaving group. libretexts.org Protonation under acidic conditions can convert it into a better leaving group (-NH₃⁺), but this typically requires harsh conditions.

Reaction TypeElectrophilic ReagentGeneral ConditionsProduct Type
AcylationAcid Chloride (R-COCl)Base (e.g., Pyridine, Triethylamine)Amide
AcylationAcid Anhydride ((RCO)₂O)Base or neatAmide
AlkylationAlkyl Halide (R-X)Base, HeatSecondary/Tertiary Amine Mixture
SulfonylationSulfonyl Chloride (R-SO₂Cl)Base (e.g., Pyridine)Sulfonamide

Alcohol Oxidation and Esterification Reactions

The secondary hydroxyl group is a key site for oxidation and esterification reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(3,4-difluorophenyl)ethan-1-one. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern or Dess-Martin oxidation are typically employed to prevent over-oxidation or side reactions involving the amino group. msu.edu Stronger oxidizing agents, such as potassium permanganate, could potentially cleave the carbon-carbon bond. solubilityofthings.com The biological oxidation of alcohols to aldehydes and then to carboxylic acids is a common metabolic pathway. khanacademy.org

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method. libretexts.orgpearson.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine. google.com

Reaction TypeReagent(s)General ConditionsProduct Type
OxidationPyridinium Chlorochromate (PCC)Anhydrous solvent (e.g., CH₂Cl₂)Ketone
OxidationSwern Oxidation (Oxalyl chloride, DMSO, Et₃N)Low temperature (-78 °C)Ketone
Fischer EsterificationCarboxylic Acid (R-COOH), Acid CatalystHeat, removal of waterEster
Acylation/EsterificationAcid Chloride (R-COCl), BaseBase (e.g., Pyridine)Ester

Formation of Stable Derivatives for Structural Modification

The transformations described above are crucial for creating stable derivatives of this compound. These derivatization reactions serve multiple purposes, including the protection of functional groups during multi-step syntheses, modulation of physicochemical properties (e.g., solubility, lipophilicity), and exploration of structure-activity relationships in medicinal chemistry. researchgate.net For instance, converting the polar amino and hydroxyl groups into less polar amides and esters can significantly alter a molecule's ability to cross biological membranes. The formation of N-protected derivatives is a common strategy in peptide synthesis and other areas of organic synthesis. wiley-vch.de

Functional Group TargetedReaction TypeResulting DerivativePurpose/Application
Amino GroupAcylationAmideProtection, Modify biological activity
Amino GroupCarbamoylationCarbamate (B1207046) (e.g., Boc, Cbz)Standard protecting group in synthesis
Hydroxyl GroupEsterificationEsterProdrug formation, Modify solubility
Hydroxyl GroupEther FormationEther (e.g., silyl (B83357) ether)Protection, Increase volatility for GC
Both GroupsCyclization with PhosgeneOxazolidinoneConformationally restricted analog

Analytical Derivatization Strategies for Enhanced Detection and Characterization

Derivatization is a key strategy in analytical chemistry to modify an analyte's chemical structure, thereby improving its detection and quantification, particularly when present at low concentrations or in complex matrices.

Derivatization for Improved Mass Spectrometric Sensitivity

Mass spectrometry (MS) is a powerful analytical technique, and its sensitivity can often be enhanced through chemical derivatization. nih.gov For a molecule like this compound, derivatization can improve its properties for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

For GC-MS: The polar amino and hydroxyl groups make the parent molecule non-volatile. Derivatization with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.

For LC-MS: In techniques like electrospray ionization (ESI), derivatization can improve ionization efficiency. Reagents can be used to introduce a permanently charged moiety or a group that is easily protonated or deprotonated, leading to a stronger signal. For example, reagents that introduce a quaternary ammonium (B1175870) group can significantly enhance sensitivity in positive-ion mode. rsc.orgmdpi.com

Analytical TechniqueDerivatizing Agent ClassExample ReagentPurpose
GC-MSSilylating AgentsBSTFA, TMCSIncrease volatility and thermal stability
GC-MSAcylating AgentsTrifluoroacetic Anhydride (TFAA)Increase volatility, introduce fluorine for ECD
LC-MS (ESI)Alkylation AgentsIodoacetamideModify polarity, improve fragmentation
LC-MS (ESI)Amine-reactive reagents3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS)Improve ionization efficiency and fragmentation. nih.gov

Introduction of Spectroscopic Tags for Chromatography

For quantitative analysis using high-performance liquid chromatography (HPLC), derivatization can be employed to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte. This is particularly useful when the analyte itself lacks a strong UV-Vis absorbance or fluorescence, which is the case for this compound. The primary amino group is the most common target for such tagging reactions. researchgate.net

Chromophoric Tags: Reagents like Dansyl chloride react with the primary amine to produce a derivative that can be detected with high sensitivity by UV or fluorescence detectors.

Fluorophoric Tags: Reagents such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA, in the presence of a thiol) react specifically with primary amines to yield highly fluorescent products, enabling detection at very low concentrations (picomole to femtomole levels).

Tag TypeDerivatizing ReagentTarget Functional GroupDetection Method
Chromophore/FluorophoreDansyl ChloridePrimary AmineUV, Fluorescence
ChromophoreDabsyl ChloridePrimary AmineVisible Absorbance
Fluorophoreo-Phthalaldehyde (OPA) + ThiolPrimary AmineFluorescence
FluorophoreFluorescaminePrimary AmineFluorescence

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 2 3,4 Difluorophenyl Ethanol

Comprehensive Spectroscopic Profiling

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. Through the interaction of electromagnetic radiation with the molecule, a detailed profile of its atomic composition, connectivity, and chemical environment can be established.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of individual atoms. For 2-Amino-2-(3,4-difluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is used for a complete characterization.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The expected signals for this compound would include distinct peaks for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The aromatic region would show complex splitting patterns due to the fluorine substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two aliphatic carbons (one attached to the nitrogen and one to the oxygen) and the six aromatic carbons. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling). chemicalbook.com

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR is a crucial tool. It provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling providing information about their relative positions on the aromatic ring.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH (benzylic)4.0 - 4.555 - 60
CH₂ (hydroxyl)3.5 - 3.965 - 70
Aromatic CH (C5-H)7.1 - 7.4115 - 120 (d, JC-F)
Aromatic CH (C2-H)7.1 - 7.4117 - 122 (d, JC-F)
Aromatic CH (C6-H)7.0 - 7.3122 - 127 (dd)
Aromatic C-N-138 - 142
Aromatic C-F (C3)-148 - 152 (dd, JC-F)
Aromatic C-F (C4)-149 - 153 (dd, JC-F)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3400 cm⁻¹), the N-H stretches of the primary amine (two sharp peaks around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the C-C backbone.

It is noteworthy that FTIR spectroscopy can also be used to differentiate between a racemic mixture and a pure enantiomer in the solid state, as the crystal packing and intermolecular interactions can result in distinct spectral differences.

Table 4.1.2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical FTIR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)Weak
N-H (Amine)Stretching3300 - 3500 (two bands)Moderate
C-H (Aromatic)Stretching3000 - 3100Strong
C-H (Aliphatic)Stretching2850 - 3000Strong
C=C (Aromatic)Ring Stretching1450 - 1600Strong
C-F (Aryl Fluoride)Stretching1100 - 1300 (strong)Moderate
C-O (Alcohol)Stretching1000 - 1260 (strong)Weak
C-N (Amine)Stretching1020 - 1250Weak

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C₈H₉F₂NO, which corresponds to a theoretical monoisotopic mass of approximately 173.0652 Da.

HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. For this amino alcohol, characteristic fragmentation pathways are expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of the CH₂OH radical and the formation of a resonance-stabilized cation.

Loss of Water: Alcohols often undergo dehydration, leading to a peak corresponding to the loss of a water molecule (18 Da) from the molecular ion. libretexts.org

Benzylic Cleavage: The bond between the chiral carbon and the phenyl ring can cleave, leading to fragments corresponding to the difluorophenyl moiety.

Solid-State Structural Elucidation via X-ray Diffraction

A crystal structure would precisely define the conformation of the ethanolamine (B43304) side chain relative to the difluorophenyl ring. It would also reveal the network of intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice. Obtaining a high-quality crystal suitable for X-ray diffraction is a critical step in unambiguously confirming the molecule's absolute stereochemistry.

Table 4.2: Expected Crystallographic Parameters for a Chiral Amino Alcohol
ParameterDescription
Crystal SystemThe crystal system (e.g., orthorhombic, monoclinic) describes the symmetry of the unit cell.
Space GroupFor a pure enantiomer, a chiral space group (one of the 65 Sohncke groups) is expected. wikipedia.org
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
ZThe number of molecules in the unit cell.
Hydrogen BondingThe analysis would detail the hydrogen bond network formed by the -OH and -NH₂ groups, defining the crystal packing.
Absolute ConfigurationThe Flack parameter would be determined to confirm the absolute configuration (R or S) of the chiral center.

Computational Chemistry and Molecular Modeling of 2 Amino 2 3,4 Difluorophenyl Ethanol

Theoretical Studies of Binding Interactions and Pharmacophore Development

Theoretical studies are fundamental to rational drug design, allowing for the in-silico investigation of a compound's potential biological activity. nih.gov By modeling the essential structural features of a molecule, researchers can predict its ability to interact with specific biological targets. nih.gov These methods are crucial for identifying new chemical entities and optimizing lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation, conformation, and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method simulates the binding process, calculating a scoring function to estimate the strength of the interaction, often expressed as binding energy. nih.gov

For 2-Amino-2-(3,4-difluorophenyl)ethanol, docking simulations would be performed against the active sites of various potential protein targets. The process involves preparing the 3D structures of both the ligand and the protein. The simulation then explores numerous possible binding poses of the ligand within the protein's binding pocket, evaluating the energetic favorability of each pose. The results can identify key amino acid residues that form interactions with the ligand, providing a structural basis for its potential biological activity.

Table 1: Hypothetical Molecular Docking Results for this compound with Target Protein X This table represents illustrative data that would be generated from a molecular docking simulation.

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5TYR123, ASP85Hydrogen Bond, π-π Stacking
2-8.2SER90, PHE250Hydrogen Bond, Halogen Bond
3-7.9LEU88, VAL120Hydrophobic Interaction

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based design approaches used when the 3D structure of the biological target is unknown or when analyzing a series of active compounds. pharmacophorejournal.comnih.gov

A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound and used to build a predictive model.

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (a pharmacophore) that a molecule must possess to be active at a specific biological target. nih.gov For this compound, these features would include hydrogen bond donors (from the amino and hydroxyl groups), hydrogen bond acceptors (from the fluorine and hydroxyl groups), an aromatic ring, and hydrophobic sites. nih.gov This pharmacophore model can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds with the potential for similar biological activity. pharmacophorejournal.com

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Functional GroupPotential Role in Binding
Hydrogen Bond Donor (HBD)Amino Group (-NH2), Hydroxyl Group (-OH)Forms hydrogen bonds with acceptor groups on the target protein.
Hydrogen Bond Acceptor (HBA)Fluorine atoms (-F), Hydroxyl Group (-OH)Forms hydrogen bonds with donor groups on the target protein.
Aromatic Ring (AR)3,4-difluorophenyl groupParticipates in π-π stacking or hydrophobic interactions.
Hydrophobic Center (HY)Phenyl ring and ethyl backboneEngages in van der Waals and hydrophobic interactions.

Non-covalent interactions (NCIs) are the primary forces governing the binding of a ligand to its protein target. nih.govnih.gov While weaker than covalent bonds, the cumulative effect of multiple NCIs determines the stability and specificity of the ligand-protein complex. mhmedical.com Understanding these interactions is crucial for interpreting binding mechanisms and for designing molecules with improved affinity and selectivity. rsc.org

In a complex between this compound and a target protein, several types of NCIs would be critical:

Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the hydroxyl group and the electronegative fluorine atoms can act as acceptors. kinampark.com

Halogen Bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site on the protein, such as a carbonyl oxygen. rsc.org

π-Interactions: The aromatic difluorophenyl ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine). mhmedical.com

Van der Waals and Hydrophobic Interactions: The carbon backbone and the phenyl ring contribute to shape complementarity and engage in favorable hydrophobic interactions within nonpolar pockets of the binding site. kinampark.com

Table 3: Summary of Potential Non-Covalent Interactions for this compound

Type of InteractionFunctional Group(s) InvolvedPotential Interacting Protein Residue(s)
Hydrogen Bonding-OH, -NH2, -FAsp, Glu, Ser, Thr, Asn, Gln, His
Halogen Bonding-FBackbone carbonyls, Asp, Glu
π-π Stacking3,4-difluorophenyl ringPhe, Tyr, Trp, His
Cation-π Interaction3,4-difluorophenyl ringLys, Arg
Hydrophobic InteractionsPhenyl ring, ethyl backboneAla, Val, Leu, Ile, Pro, Met

Advanced Simulation Techniques (e.g., Molecular Dynamics)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of a ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

An MD simulation would typically start with the best-scoring pose of the this compound-protein complex obtained from molecular docking. This complex would be placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the forces between all atoms and uses these forces to predict their motions over a set period, often nanoseconds to microseconds. The resulting trajectory provides detailed information on the stability of key interactions (like hydrogen bonds), the flexibility of different parts of the protein, and can be used to calculate binding free energies with higher accuracy.

Table 4: Typical Workflow and Outputs of a Molecular Dynamics Simulation

Simulation StepDescriptionKey Outputs
System Setup The docked ligand-protein complex is solvated in a water box with ions to neutralize the system.A fully prepared system ready for simulation.
Minimization The system's energy is minimized to remove any steric clashes or unfavorable geometries.A low-energy starting structure.
Equilibration The system is gradually heated and pressurized to the desired simulation conditions (e.g., 310 K, 1 atm).A stable system at the target temperature and pressure.
Production Run The simulation is run for an extended period to collect data on the system's dynamics.Trajectory file containing atomic coordinates over time.
Analysis The trajectory is analyzed to study various properties.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy calculations.

In Vitro Biochemical and Enzymatic Studies of 2 Amino 2 3,4 Difluorophenyl Ethanol

Assessment of Enzyme Interaction and Inhibition

The initial phase of in vitro analysis for a compound like 2-Amino-2-(3,4-difluorophenyl)ethanol involves determining its interaction with specific enzymes. This process is crucial for identifying biological targets and understanding the compound's mechanism of action.

In vitro enzymatic assays are fundamental for identifying the enzymes that a compound interacts with. These assays measure the activity of a specific enzyme in a controlled laboratory environment in the presence of the test compound. For a novel compound, a broad panel of enzymes might be screened to identify potential targets. For instance, if the compound is hypothesized to have antifungal properties, enzymes crucial for fungal survival, such as homoserine dehydrogenase, might be assayed. nih.gov The goal is to observe whether the compound inhibits or activates the enzyme, thereby validating it as a biological target.

Once an enzyme target is identified, further studies are conducted to understand the mechanism of interaction. These investigations aim to clarify how the compound binds to the enzyme and modulates its catalytic activity. Enzymes like cytochrome P450 have an active site with a heme-iron center where substrates bind, inducing a conformational change. nih.gov The binding can be reversible or irreversible, and it can affect the enzyme's ability to process its natural substrate. mdpi.com

Inhibition of enzymes is a common mechanism of action for many compounds. mdpi.com Kinetic studies can differentiate between types of inhibition, such as competitive, non-competitive, or uncompetitive, providing insight into whether the compound binds to the enzyme's active site or an allosteric site. For example, studies on horse liver alcohol dehydrogenase have shown that substitutions of amino acid residues in the substrate-binding site can significantly affect the catalysis of hydrogen transfer without major structural changes. semanticscholar.org

In Vitro Metabolic Pathways and Biotransformation

Biotransformation is the process by which the body metabolically alters foreign substances (xenobiotics), primarily in the liver. nih.gov Understanding the in vitro metabolic fate of this compound is essential to predict its activity and clearance in a biological system.

The metabolic process is typically divided into Phase I and Phase II reactions. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the compound, generally making it more polar. nih.govnih.gov Phase II reactions involve conjugation, where an endogenous molecule such as glucuronic acid, sulfate, or an amino acid is added to the compound, further increasing its water solubility to facilitate excretion. nih.gov In vitro models using human liver microsomes or hepatocytes are standard methods to identify the metabolites formed and elucidate these pathways. nih.govnih.gov

Table 1: Phases of Xenobiotic Biotransformation
PhasePrimary PurposeCommon ReactionsKey Enzyme Families
Phase IIntroduce or expose polar functional groups (-OH, -NH2, -SH)Oxidation, Reduction, Hydrolysis nih.govCytochrome P450 (CYP), Alcohol Dehydrogenases, Aldehyde Dehydrogenases nih.gov
Phase IIConjugate with endogenous molecules to increase water solubilityGlucuronidation, Sulfation, Acetylation, Amino Acid Conjugation, Glutathione Conjugation nih.govUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), N-acetyltransferases (NATs)

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast number of compounds. nih.govmdpi.com These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for metabolizing approximately 80% of clinical drugs. mdpi.com In vitro studies using human liver microsomes, which are rich in CYP enzymes, can identify which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2E1) are responsible for metabolizing a compound. mdpi.compfizer.com For instance, CYP2E1 is known to be involved in the metabolism of ethanol (B145695). nih.gov Understanding which CYP enzymes metabolize a compound is critical, as inhibition or induction of these enzymes by other co-administered substances can lead to significant drug-drug interactions. nih.govyoutube.com

Table 2: Major Cytochrome P450 Isozymes and Their Relevance
CYP IsozymeRelative Abundance in LiverSignificance in Drug MetabolismExample Substrates
CYP3A4~30-40%Metabolizes over 50% of clinical drugs. nih.govmdpi.comVerapamil, Nifedipine, Rimegepant pfizer.comdrugbank.comnih.gov
CYP2D6~2%Highly polymorphic, leading to varied patient responses. nih.govCodeine, Metoprolol, Antidepressants
CYP2C9~20%Metabolizes many nonsteroidal anti-inflammatory drugs (NSAIDs).Warfarin, Ibuprofen, Rimegepant pfizer.com
CYP1A2~13%Metabolism is inducible by smoking. nih.govCaffeine, Theophylline nih.gov
CYP2E1~7%Metabolizes small molecules and is induced by alcohol. nih.govyoutube.comEthanol, Acetaminophen nih.gov

Biochemical Characterization of Compound Activity in Cellular Models

Following enzymatic studies, the activity of a compound is typically assessed in cellular models. These in vitro experiments use cultured human or animal cells to evaluate the compound's biological effects at a cellular level. For example, the anti-proliferative activity of a compound can be tested against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to determine its potency and selectivity. mdpi.com Such assays measure endpoints like cell viability, apoptosis (programmed cell death), or cell cycle arrest to characterize the compound's biochemical impact. mdpi.com These cellular models provide a more integrated biological system than isolated enzymes and can offer crucial insights into the potential therapeutic effects or cytotoxicity of the compound. mdpi.com

Future Perspectives and Advanced Research Directions for 2 Amino 2 3,4 Difluorophenyl Ethanol

Development of Novel Synthetic Routes with Green Chemistry Principles

The pursuit of environmentally benign chemical manufacturing has led to the application of green chemistry principles in synthesizing complex molecules like 2-Amino-2-(3,4-difluorophenyl)ethanol. Traditional synthetic methods for chiral amino alcohols often rely on metal-hydride reducing agents and stoichiometric amounts of organometallic catalysts, which can be expensive, hazardous, and generate significant waste. frontiersin.orgjocpr.com Future research is increasingly focused on developing greener, more sustainable alternatives.

One of the most promising green approaches is biocatalysis. rsc.orgnih.gov The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or ketoreductases, offers a highly selective and efficient route to chiral amino alcohols. frontiersin.orgacs.org These enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, drastically reducing the need for harsh organic solvents and reagents. frontiersin.orgmdpi.com For instance, a potential biocatalytic route for this compound could involve the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. frontiersin.orgnih.gov This method uses ammonia (B1221849) as the amino donor, aligning with the principles of atom economy and use of safer chemicals. nih.gov

Another key aspect of green synthetic design is the choice of solvent. Catalytic hydrogenation, while a green alternative to metal hydrides, has historically required high pressure and temperature, posing equipment challenges. jocpr.com Modern approaches focus on using more benign solvents like ethanol (B145695) or even water, which can simplify purification processes and reduce environmental impact. jocpr.com Multicomponent reactions (MCRs) also present an eco-friendly pathway, valued for their atom economy and ability to generate complex molecules in a single step under mild conditions.

Table 1: Comparison of Synthetic Methodologies for Chiral Amino Alcohols

MethodologyTraditional ApproachGreen Chemistry Approach
Reducing AgentsMetal hydrides (e.g., LiAlH4)Catalytic hydrogenation, enzymatic reduction
CatalystsStoichiometric organometallic catalystsEnzymes (e.g., Amine Dehydrogenases), reusable heterogeneous catalysts
SolventsAnhydrous organic solvents (e.g., THF, diethyl ether)Aqueous media, ethanol, or solvent-free conditions
Reaction ConditionsOften require extreme temperatures and pressuresMild temperatures and ambient pressure
Waste GenerationHigh, often with hazardous byproductsLow, with biodegradable or recyclable byproducts

Advanced Computational Approaches for Structure-Property Prediction

Computational chemistry offers powerful tools to predict the physicochemical and biological properties of molecules like this compound, thereby accelerating research and development while minimizing experimental costs. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this effort. wikipedia.org These models establish a mathematical correlation between a molecule's structural or physicochemical descriptors and its biological activity or properties. wikipedia.orgnih.gov

For this compound and its derivatives, QSAR models can be developed to predict their potential as therapeutic agents. researchgate.net By analyzing a dataset of similar compounds, these models can forecast properties like binding affinity to specific receptors, enzyme inhibition, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. wikipedia.orgmdpi.comsimulations-plus.com The inclusion of fluorine atoms in the structure is particularly significant, as fluorine can modulate properties like metabolic stability, lipophilicity, and binding affinity. mdpi.comacs.orgnih.gov Computational models can help elucidate the precise effects of the 3,4-difluoro substitution pattern on these characteristics. nih.gov

Molecular docking is another crucial computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for the rational design of new, more potent and selective drug candidates based on this scaffold. acs.orgnih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the binding. mdpi.com

Table 2: Computational Approaches for Property Prediction

Computational MethodObjectivePredicted Properties for this compound
QSAR/QSPRCorrelate chemical structure with biological activity or physical properties. wikipedia.orgBinding affinity, enzyme inhibition, metabolic stability, solubility, logP. nih.gov
Molecular DockingPredict binding mode and affinity of a ligand to a biological target. mdpi.comIdentification of potential protein targets, analysis of binding interactions (e.g., hydrogen bonds). mdpi.com
Molecular Dynamics (MD)Simulate the movement of atoms and molecules over time.Conformational stability of the ligand-receptor complex, solvent effects. nih.gov
ADMET PredictionForecast the pharmacokinetic and toxicity profile of a compound. drugbank.comPermeability (Caco-2), metabolic pathways (CYP450), cardiotoxicity (hERG), mutagenicity. mdpi.com

Novel Applications Derived from Structure-Property Relationships

The unique structural features of this compound—a chiral amino alcohol scaffold combined with a difluorinated phenyl ring—suggest a range of advanced applications in both medicinal chemistry and materials science. numberanalytics.commdpi.com

In medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The strong carbon-fluorine bond often increases metabolic stability, while the high electronegativity of fluorine can modulate the acidity/basicity of nearby functional groups and influence binding affinity to target proteins. mdpi.comnih.govacs.org The 2-amino-2-phenylethanol (B122105) scaffold is a known pharmacophore found in various β2-adrenoceptor agonists. acs.orgnih.gov Therefore, derivatives of this compound could be explored as novel therapeutic agents for conditions like asthma or COPD. nih.govnih.gov The difluoro-substitution pattern could lead to improved potency, selectivity, and pharmacokinetic profiles compared to non-fluorinated analogs. nih.gov

Beyond pharmaceuticals, fluorinated compounds are integral to modern materials science. numberanalytics.com The unique properties imparted by fluorine, such as high thermal stability, chemical inertness, and hydrophobicity, are highly desirable. numberanalytics.com Fluorinated amino acids and alcohols can be used as building blocks for high-performance polymers. numberanalytics.com For example, this compound could be incorporated into polyamides or polyurethanes to create materials with enhanced thermal resistance and specific surface properties. These materials could find applications in aerospace, electronics, or as specialized coatings. man.ac.uk Additionally, the ability of fluorinated compounds to self-assemble could be exploited to create novel nanomaterials or functional surfaces with tailored hydrophobicity and biocompatibility. numberanalytics.com

Table 3: Potential Applications Based on Structural Features

Application AreaRelevant Structural Feature(s)Potential Benefit/Function
Medicinal Chemistry (e.g., β2-Agonists)2-Amino-2-phenylethanol scaffold; 3,4-difluorophenyl groupEnhanced metabolic stability, improved binding affinity and selectivity, favorable pharmacokinetic profile. mdpi.comacs.org
Materials Science (Fluoropolymers)Amino and hydroxyl groups for polymerization; difluorophenyl groupIncreased thermal stability, chemical resistance, and hydrophobicity of the resulting polymer. numberanalytics.comman.ac.uk
Biotechnology (Protein Engineering)Fluorinated amino acid analog structureModulation of protein folding and stability; creation of proteins with novel functions.
Medical Imaging (PET Tracers)Potential for radiolabeling with 18FUse as a tracer for diagnosing and monitoring diseases via Positron Emission Tomography. mdpi.com

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and fluorine substitution patterns (e.g., coupling constants for 3,4-difluoro groups).
  • Chiral HPLC: Uses columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to determine enantiomeric excess (ee).
  • Mass Spectrometry (HRMS): Validates molecular weight (C₈H₉F₂NO, theoretical MW 187.06 g/mol) .

How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what precautions are required during storage?

Q. Advanced Research Focus

  • Stability Studies:
    • Acidic Conditions (pH < 3): Risk of ethanolamine bond cleavage.
    • Oxidative Conditions (H₂O₂): Potential formation of nitroso or nitroxide radicals.
    • Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hygroscopic degradation .

What role does this compound play in synthesizing Ticagrelor intermediates?

Applied Research Focus
The compound serves as a chiral building block for cyclopropane intermediates in Ticagrelor synthesis. Key steps include:

  • Suzuki Coupling: Attaching the cyclopropane moiety to the difluorophenyl group.
  • Stereochemical Control: Ensuring (1R,2S)-configuration via resolution of racemic mixtures using tartaric acid derivatives .

How can computational modeling predict the compound’s physicochemical properties (e.g., logP, pKa) to guide experimental design?

Q. Advanced Research Focus

  • Software Tools: Use Schrödinger’s QikProp or ACD/Labs to predict:
    • logP: ~1.2 (moderate lipophilicity, suitable for blood-brain barrier studies).
    • pKa: Amino group pKa ~9.5 (protonation state affects solubility).
  • Docking Studies: Assess interactions with cytochrome P450 enzymes for metabolic stability .

What purification strategies are effective for removing residual palladium or unreacted starting materials?

Q. Basic Research Focus

  • Activated Charcoal: Adsorbs Pd residues post-hydrogenation.
  • Crystallization: Recrystallize from ethanol/water (80:20) to remove polar impurities.
  • Ion-Exchange Chromatography: Eliminates charged byproducts using Amberlite resins .

How does stereochemical configuration impact the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • (S)-Enantiomer: Exhibits higher reactivity in SN2 reactions (e.g., with methyl iodide) due to favorable orbital alignment.
  • Kinetic Resolution: Racemic mixtures can be dynamically resolved using lipases (e.g., CAL-B) in organic solvents .

What mechanistic insights explain the regioselectivity of fluorine substitution in related aromatic amino alcohols?

Q. Advanced Research Focus

  • Electrophilic Aromatic Substitution (EAS): Fluorine’s electron-withdrawing effect directs amino/ethanol groups to meta/para positions.
  • DFT Calculations: Reveal transition-state energies for competing pathways (e.g., 3,4-difluoro vs. 2,5-difluoro isomers) .

How can contradictory data on the compound’s solubility in polar aprotic solvents be reconciled?

Q. Advanced Research Focus

  • Solubility Parameters: Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility.
  • Experimental Validation: Compare DMSO, DMF, and acetonitrile via UV-Vis spectroscopy. Contradictions may arise from impurities or polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.